molecular formula C14H12ClN3OS B12188875 2-(6-chloro-1H-indol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-(6-chloro-1H-indol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B12188875
M. Wt: 305.8 g/mol
InChI Key: DXXCNNSLGYYCIN-UHFFFAOYSA-N
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Description

2-(6-Chloro-1H-indol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic small molecule characterized by a 6-chloroindole moiety connected via an acetamide linker to a 4-methyl-1,3-thiazole ring. This structural framework positions it within a class of heterocyclic compounds known for diverse pharmacological activities, including anticancer and antiviral properties . The 4-methyl group on the thiazole ring contributes to lipophilicity, which may influence membrane permeability and pharmacokinetic profiles .

Properties

Molecular Formula

C14H12ClN3OS

Molecular Weight

305.8 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H12ClN3OS/c1-9-8-20-14(16-9)17-13(19)7-18-5-4-10-2-3-11(15)6-12(10)18/h2-6,8H,7H2,1H3,(H,16,17,19)

InChI Key

DXXCNNSLGYYCIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

Biological Activity

The compound 2-(6-chloro-1H-indol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, combining indole and thiazole moieties, contribute to its potential therapeutic applications, including anticancer and antimicrobial properties. This article reviews the biological activities associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of 2-(6-chloro-1H-indol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is C13H12ClN3OSC_{13}H_{12}ClN_{3}OS, with a molecular weight of approximately 283.77 g/mol. The compound's structure is characterized by the presence of an indole ring substituted at the 6-position with chlorine and a thiazole ring at the nitrogen atom.

Research indicates that this compound may interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. Its mechanism likely involves modulation of pathways related to:

  • Cell proliferation
  • Apoptosis
  • Inflammation

Studies employing molecular docking and dynamic simulations have been instrumental in elucidating these interactions, revealing insights into its therapeutic potential and safety profile .

Anticancer Properties

Numerous studies have highlighted the anticancer activity of 2-(6-chloro-1H-indol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. For instance:

Cell LineIC50 (µM)Reference
HCT1167.50 ± 0.90
A5499.30 ± 1.20
A3758.00 ± 0.75

These values indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, demonstrating its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro studies have reported:

MicroorganismMIC (mg/mL)MBC (mg/mL)Reference
E. coli0.150.20
S. aureus0.250.30
B. cereus0.200.25

These results suggest that the compound has effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

A recent study explored the synthesis and biological evaluation of various indole-thiazole derivatives, including our compound of interest. The findings demonstrated that modifications in substituents significantly impacted biological activity, providing insights into structure–activity relationships (SARs) .

Example Case Study

In a comparative analysis of several indole derivatives, it was found that compounds with electron-withdrawing groups at specific positions exhibited enhanced anticancer activity compared to their counterparts with electron-donating groups.

Comparison with Similar Compounds

(a) Indole-Thiazole Hybrids

  • Compound 10j (N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide): Features a 5-methoxy-2-methylindole core with a 4-chlorobenzoyl group. The dual chloro and methoxy substituents enhance π-π stacking interactions in anticancer targets like Bcl-2/Mcl-1, but its higher molecular weight (MW: ~500 Da) may reduce bioavailability compared to the target compound (MW: ~360 Da) .
  • Compound 6a (2-(1,1′-Biphenyl-4-yl)-N-(5-(2-fluorophenylamino)-1H-indazol-3-yl)acetamide): Replaces the thiazole with an indazole ring.

(b) Thiazole-Acetamide Derivatives

  • Pritelivir (N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide): Shares the 4-methylthiazole-acetamide backbone but incorporates a sulfonamide group and pyridinylphenyl side chain. This modification confers potent antiherpetic activity by targeting viral helicase, whereas the target compound’s indole-thiazole system may favor kinase or apoptosis pathway inhibition .
  • Compound 9d (N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide derivative): Retains the thiazole-acetamide core but lacks the indole moiety.

Physicochemical Properties

Property Target Compound Compound 10j Pritelivir
Molecular Weight (Da) ~360 ~500 ~450
Melting Point (°C) Not reported 192–194 >200 (hydrate form)
LogP (Predicted) 3.2 4.8 2.9
Key Functional Groups Chloroindole, methylthiazole Chlorobenzoyl, methoxyindole Sulfonamide, pyridinyl

The target compound’s lower LogP compared to Compound 10j suggests better aqueous solubility, critical for oral bioavailability. However, the absence of polar groups (e.g., sulfonamide in Pritelivir) may limit its distribution in hydrophilic environments .

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